molecular formula C11H15NO B13038868 5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine

5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13038868
M. Wt: 177.24 g/mol
InChI Key: NNXHBPIAZMDRQC-UHFFFAOYSA-N
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Description

5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a compound belonging to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine typically involves the formation of the benzofuran ring followed by the introduction of the amine group and the methylethyl substituent. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. Subsequent functionalization steps introduce the amine group and the methylethyl substituent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalytic processes and continuous flow reactors can be employed to enhance the efficiency of the synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can serve as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be explored for its potential therapeutic effects in treating various diseases.

    Industry: It can be used in the development of new materials, such as polymers or resins, with specific properties.

Mechanism of Action

The mechanism of action of 5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The benzofuran ring system may interact with enzymes or receptors, modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2(5H)-Furanone: A related compound with a furanone ring system.

    5-Hydroxy-2(5H)-furanone: Another furan derivative with a hydroxyl group.

    Furfuryl Alcohol: A furan derivative with an alcohol group.

Uniqueness

5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylethyl group and the amine functionality differentiates it from other benzofuran and furan derivatives, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

5-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C11H15NO/c1-7(2)8-3-4-11-9(5-8)10(12)6-13-11/h3-5,7,10H,6,12H2,1-2H3

InChI Key

NNXHBPIAZMDRQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OCC2N

Origin of Product

United States

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